molecular formula C12H22N2O4S B12307850 (S)-1-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrrolidine-2-carboxylic acid

(S)-1-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12307850
M. Wt: 290.38 g/mol
InChI Key: IDIVIISNCIJPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its structure comprises a pyrrolidine ring, a piperidine ring, and a methylsulfonyl group, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving amines and aldehydes or ketones.

    Coupling Reactions: The final step involves coupling the piperidine and pyrrolidine rings through a series of reactions, including nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-1-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may act as a lead compound for the development of new drugs targeting specific pathways.

Industry

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (S)-1-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the context of its application, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    ®-1-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound, differing in its chiral configuration.

    N-methylpiperidine-4-carboxylic acid: A structurally related compound with a different functional group.

    Pyrrolidine-2-carboxylic acid: A simpler analog lacking the piperidine and methylsulfonyl groups.

Uniqueness

(S)-1-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrrolidine-2-carboxylic acid is unique due to its combination of a pyrrolidine ring, a piperidine ring, and a methylsulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H22N2O4S

Molecular Weight

290.38 g/mol

IUPAC Name

1-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H22N2O4S/c1-19(17,18)14-7-4-10(5-8-14)9-13-6-2-3-11(13)12(15)16/h10-11H,2-9H2,1H3,(H,15,16)

InChI Key

IDIVIISNCIJPIP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CN2CCCC2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.